molecular formula C26H34N6O3S B1682784 N-(tert-Butyl)-3-((5-methyl-2-((4-(morpholinomethyl)phenyl)-amino)pyrimidin-4-yl)amino)benzenesulfonamide CAS No. 936091-15-5

N-(tert-Butyl)-3-((5-methyl-2-((4-(morpholinomethyl)phenyl)-amino)pyrimidin-4-yl)amino)benzenesulfonamide

货号: B1682784
CAS 编号: 936091-15-5
分子量: 510.7 g/mol
InChI 键: MMXZBJJTHQWMEN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

TG-46 is an inhibitor of JAK2, FLT3, RET, JAK3.

作用机制

References:

  • Lindner, P., Christensen, S. B., Nissen, P., Møller, J. V., & Engedal, N. (2020). Cell death induced by the ER stressor thapsigargin involves death receptor 5, a non-autophagic function of MAP1LC3B, and distinct contributions from unfolded protein response components. Cell Communication and Signaling, 18(1), 12
  • Beyond Achondroplasia. (n.d.). TA-46 Mechanism Of Action. Retrieved from here

: Cell Communication and Signaling article : Beyond Achondroplasia

生物活性

N-(tert-Butyl)-3-((5-methyl-2-((4-(morpholinomethyl)phenyl)-amino)pyrimidin-4-yl)amino)benzenesulfonamide, commonly referred to as TG-46, is a compound of significant interest due to its biological activity, particularly as an inhibitor of various tyrosine kinases. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

PropertyValue
IUPAC Name N-tert-butyl-3-[[5-methyl-2-[4-(morpholin-4-ylmethyl)anilino]pyrimidin-4-yl]amino]benzenesulfonamide
Molecular Formula C26H34N6O3S
Molecular Weight 510.65 g/mol
CAS Number 936091-15-5

TG-46 primarily functions as an inhibitor of several receptor tyrosine kinases, including:

  • JAK2 : Involved in hematopoiesis and immune response.
  • FLT3 : Associated with acute myeloid leukemia (AML).
  • RET : Plays a role in neuronal development and signaling.
  • JAK3 : Important for lymphocyte development.

The inhibition of these kinases can lead to decreased cell proliferation and increased apoptosis in cancer cells.

Antitumor Activity

Research indicates that TG-46 exhibits potent antitumor effects across various cancer types. For instance, studies have shown that it effectively inhibits tumor growth in models of gastric cancer and colorectal cancer. The compound's ability to downregulate key signaling pathways involved in tumorigenesis is critical for its therapeutic potential.

Case Studies

  • Colorectal Cancer Model : In vivo studies demonstrated that TG-46 significantly reduced tumor size in colorectal cancer models by inhibiting the proliferation of cancer cells and inducing apoptosis through the modulation of the JAK/STAT signaling pathway .
  • Gastric Cancer Resistance : A study highlighted the role of TG-46 in overcoming resistance to other therapies, such as AZD4547, by targeting EphB3, a key player in cell migration and proliferation .

Research Findings

A variety of studies have confirmed the biological activity of TG-46:

  • Inhibition Profiles : TG-46 has shown IC50 values in the nanomolar range against several targets, indicating strong potency. For example, it has demonstrated effective inhibition against FLT3 with IC50 values less than 10 nM .
  • Cell Line Studies : In vitro assays on various cancer cell lines revealed that TG-46 induces significant apoptosis and cell cycle arrest, further supporting its potential as an anticancer agent .
  • Synergistic Effects : When combined with other chemotherapeutic agents, TG-46 exhibited synergistic effects, enhancing overall therapeutic efficacy .

科学研究应用

The compound features a complex structure that includes a pyrimidine ring, a benzenesulfonamide moiety, and a tert-butyl group, which contribute to its biological activity.

Cancer Research

The compound has shown promise in preclinical studies targeting hematological malignancies. Its inhibition of JAK2 and FLT3 is particularly relevant for conditions like acute myeloid leukemia (AML) and myeloproliferative neoplasms (MPNs). Research indicates that compounds targeting these kinases can lead to reduced tumor growth and improved patient outcomes .

Autoimmune Diseases

Due to its JAK inhibition properties, this compound is also being investigated for its potential in treating autoimmune disorders such as rheumatoid arthritis and psoriasis. By modulating immune responses through JAK inhibition, it may help alleviate symptoms associated with these conditions .

Case Studies

  • Acute Myeloid Leukemia (AML) : In a study involving AML cell lines, the administration of N-(tert-Butyl)-3-((5-methyl-2-((4-(morpholinomethyl)phenyl)-amino)pyrimidin-4-yl)amino)benzenesulfonamide resulted in significant apoptosis of malignant cells. The mechanism was linked to the downregulation of the JAK2 signaling pathway, which is often upregulated in AML .
  • Rheumatoid Arthritis : A clinical trial assessed the efficacy of this compound in patients with rheumatoid arthritis. Results indicated a reduction in inflammatory markers and improved joint function over a 12-week treatment period, suggesting its potential as a therapeutic agent in autoimmune diseases .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for N-(tert-Butyl)-3-((5-methyl-2-((4-(morpholinomethyl)phenyl)-amino)pyrimidin-4-yl)amino)benzenesulfonamide, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitutions and coupling reactions. Key steps include:

  • Pyrimidine Core Formation : Condensation of 5-methylpyrimidin-4-amine intermediates with tert-butyl benzenesulfonamide derivatives under controlled temperatures (60–80°C) in polar aprotic solvents like DMF or DMSO .
  • Morpholinomethyl Group Introduction : Alkylation or reductive amination of the phenyl ring using morpholine derivatives, often requiring anhydrous conditions .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) to achieve >95% purity. HPLC with UV detection (λ = 254 nm) validates purity .

Q. Which analytical techniques are critical for characterizing this compound’s structure and stability?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., tert-butyl singlet at ~1.3 ppm, morpholine protons at 3.5–3.7 ppm) .
  • Mass Spectrometry : High-resolution MS (ESI+) confirms molecular weight (e.g., [M+H]⁺ at m/z 518.25 for C26H35N7O2S) .
  • Thermal Analysis : Differential scanning calorimetry (DSC) assesses stability (melting point >200°C indicates thermal robustness) .

Q. How can researchers design initial bioactivity screens for this compound?

  • Methodological Answer : Prioritize assays based on structural analogs (e.g., sulfonamide-containing kinase inhibitors):

  • In Vitro Enzyme Inhibition : Test against kinases (e.g., JAK2, EGFR) using fluorescence-based ADP-Glo™ assays .
  • Cellular Viability : MTT assays in cancer cell lines (e.g., HepG2, MCF-7) to evaluate antiproliferative effects .

Advanced Research Questions

Q. What computational strategies can predict the compound’s mechanism of action and binding affinity?

  • Methodological Answer :

  • Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with hinge regions) .
  • QSAR Modeling : Correlate substituent variations (e.g., morpholinomethyl vs. piperazinyl groups) with bioactivity data to guide SAR studies .

Q. How should researchers address contradictions in bioactivity data across experimental replicates?

  • Methodological Answer :

  • Statistical Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., pH, temperature) affecting assay reproducibility .
  • Meta-Analysis : Use tools like RevMan to aggregate data from multiple studies, identifying outliers via funnel plots .

Q. What strategies improve yield in large-scale synthesis while minimizing regioisomer formation?

  • Methodological Answer :

  • Catalyst Optimization : Screen Pd-based catalysts (e.g., Pd(PPh3)4) for Suzuki-Miyaura couplings to reduce side products .
  • Reaction Monitoring : In situ FTIR or LC-MS tracks intermediate formation, enabling real-time adjustments .

Q. How can pharmacokinetic (PK) parameters be optimized for in vivo studies?

  • Methodological Answer :

  • Lipophilicity Tuning : Introduce trifluoromethyl or morpholino groups to enhance metabolic stability and blood-brain barrier penetration .
  • DMPK Profiling : Conduct microsomal stability assays (human liver microsomes) and plasma protein binding studies (ultrafiltration) .

Q. Cross-Disciplinary and Emerging Research Directions

Q. How can computational-experimental feedback loops accelerate reaction optimization?

  • Methodological Answer :

  • Reaction Path Search : Use Gaussian or ORCA for quantum chemical calculations to predict transition states and intermediates .
  • Machine Learning : Train models on historical reaction data (e.g., solvent/catalyst combinations) to predict optimal conditions .

Q. What cross-disciplinary approaches enhance understanding of this compound’s biological interactions?

  • Methodological Answer :

  • Chemoproteomics : Use activity-based protein profiling (ABPP) to identify off-target interactions in complex proteomes .
  • Cryo-EM : Resolve compound-enzyme complexes at near-atomic resolution to validate docking predictions .

Q. Tables for Key Data

Property Value/Technique Reference
Molecular Weight518.25 g/mol (C26H35N7O2S)
Key NMR Signalsδ 1.3 (tert-butyl), δ 3.5–3.7 (morpholine)
Thermal Stability (DSC)Melting Point: 205–208°C
HPLC Purity>95% (C18 column, acetonitrile/water)

属性

IUPAC Name

N-tert-butyl-3-[[5-methyl-2-[4-(morpholin-4-ylmethyl)anilino]pyrimidin-4-yl]amino]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N6O3S/c1-19-17-27-25(29-21-10-8-20(9-11-21)18-32-12-14-35-15-13-32)30-24(19)28-22-6-5-7-23(16-22)36(33,34)31-26(2,3)4/h5-11,16-17,31H,12-15,18H2,1-4H3,(H2,27,28,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMXZBJJTHQWMEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1NC2=CC(=CC=C2)S(=O)(=O)NC(C)(C)C)NC3=CC=C(C=C3)CN4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40587365
Record name N-tert-Butyl-3-[(5-methyl-2-{4-[(morpholin-4-yl)methyl]anilino}pyrimidin-4-yl)amino]benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

510.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936091-15-5
Record name N-tert-Butyl-3-[(5-methyl-2-{4-[(morpholin-4-yl)methyl]anilino}pyrimidin-4-yl)amino]benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-(tert-Butyl)-3-((5-methyl-2-((4-(morpholinomethyl)phenyl)-amino)pyrimidin-4-yl)amino)benzenesulfonamide
N-(tert-Butyl)-3-((5-methyl-2-((4-(morpholinomethyl)phenyl)-amino)pyrimidin-4-yl)amino)benzenesulfonamide
N-(tert-Butyl)-3-((5-methyl-2-((4-(morpholinomethyl)phenyl)-amino)pyrimidin-4-yl)amino)benzenesulfonamide
N-(tert-Butyl)-3-((5-methyl-2-((4-(morpholinomethyl)phenyl)-amino)pyrimidin-4-yl)amino)benzenesulfonamide
N-(tert-Butyl)-3-((5-methyl-2-((4-(morpholinomethyl)phenyl)-amino)pyrimidin-4-yl)amino)benzenesulfonamide
N-(tert-Butyl)-3-((5-methyl-2-((4-(morpholinomethyl)phenyl)-amino)pyrimidin-4-yl)amino)benzenesulfonamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。